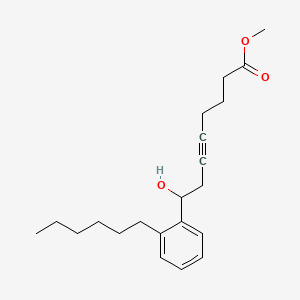
Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate
Descripción general
Descripción
Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Methyl 7-Hydroxyhept-5-ynoate : A study by Casy, Patterson, and Taylor (2003) describes the preparation of Methyl 7-hydroxyhept-5-ynoate, a related compound, through a reaction involving methyl 4-bromo-1-butanimidate hydrochloride and trimethyl ortho-4-bromobutanoate, yielding methyl 4-(2-propynyloxy)butanoate as a product (Casy, Patterson, & Taylor, 2003).
Palladium-Catalyzed Cyclization : Tsuji et al. (1980) discuss the palladium-catalyzed cyclization of methyl 3-oxo-8-phenoxy-6-octenoate to produce cyclic ketones, which are important intermediates in methyl dihydrojasmonate synthesis. This reaction demonstrates the utility of similar compounds in synthesizing complex organic molecules (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
Ultrasound-Assisted Synthesis in Oil : Lie Ken Jie, Pasha, and Ahmad (1996) researched the ultrasound-assisted synthesis of santalbic acid, focusing on the triacylglycerol species in Santalum album seed oil. Their findings reveal these compounds' derivation mainly from methyl ricinoleate and methyl 12-mesyloxy-octadec-9-ynoate, highlighting the application in oil chemistry (Lie Ken Jie, Pasha, & Ahmad, 1996).
Thermal Decomposition Studies : Gardner and Selke (1984) studied the thermal decomposition of isomeric methyl (12S, 13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoates. Their research provides insight into the variety of volatile compounds produced, excluding furan compounds, which could be relevant for understanding the thermal behavior of similar substances (Gardner & Selke, 1984).
New Methodology for Polyene Compounds : Ma and Lu (1990) developed a new methodology for synthesizing key intermediates for polyene compounds and natural products, showcasing high yield and stereoselectivity. This method could be applicable in the synthesis of compounds like Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate (Ma & Lu, 1990).
Propiedades
IUPAC Name |
methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBRCMZPPJUPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849530 | |
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868526-38-9 | |
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8205462.png)




![(8S,11S,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8205490.png)
![(1S,5R,8R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8205504.png)

![1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione](/img/structure/B8205515.png)
